

commercial availability and suppliers of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyridine

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An In-depth Technical Guide to **2,4-Dibromo-5-chloropyridine** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **2,4-Dibromo-5-chloropyridine** (CAS No. 875232-70-5), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical properties, plausible synthetic strategies, commercial availability, and core applications as a versatile synthetic building block. The focus will be on the chemical principles that govern its reactivity and utility in the development of complex molecules.

Compound Profile and Significance

2,4-Dibromo-5-chloropyridine is a polysubstituted pyridine ring, a heterocyclic scaffold frequently found in pharmaceuticals and agrochemicals.^[1] Its utility stems from the three halogen atoms, which can be selectively functionalized, primarily through metal-catalyzed cross-coupling reactions. The distinct electronic environments of the two bromine atoms at the C2 and C4 positions are the cornerstone of its synthetic value, enabling regioselective modifications.

Key Physicochemical Properties:

- Molecular Formula: C₅H₂Br₂ClN^{[2][3]}

- Molecular Weight: 271.34 g/mol [2][3]
- CAS Number: 875232-70-5[2][3]
- Appearance: Typically a solid[4]
- Storage: Recommended storage is under an inert atmosphere at 2-8°C.[3]

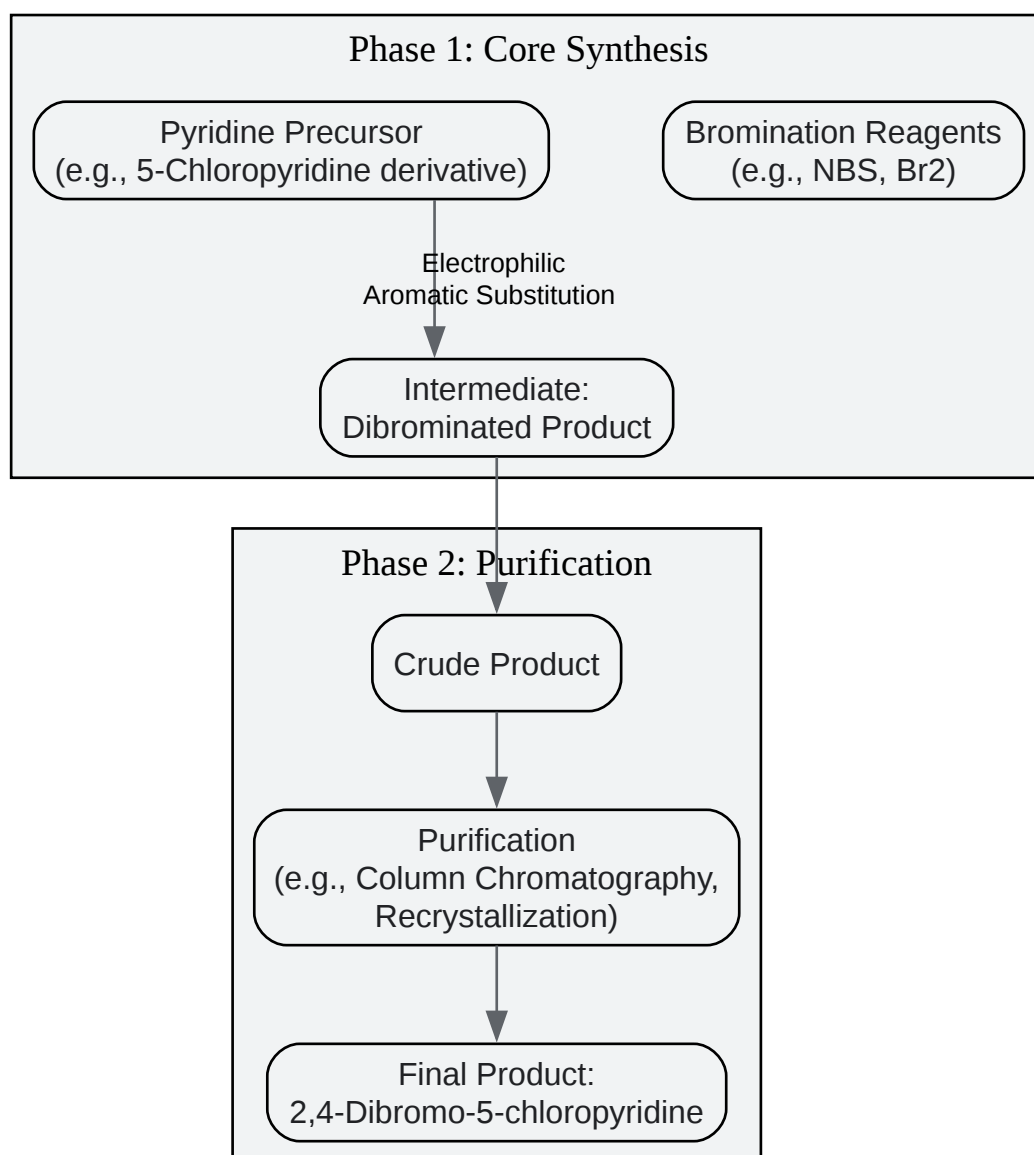
Plausible Synthetic Routes and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for **2,4-Dibromo-5-chloropyridine** are not widely published, its structure allows for the deduction of several plausible synthetic strategies based on established pyridine chemistry.

One common method for synthesizing multi-halogenated pyridines involves the halogenation of a suitable pyridine precursor. A potential route could start from 2,4-dihydroxypyridine, which can be converted to 2,4-dibromopyridine using a strong brominating agent like phosphorus oxybromide (POBr₃).^[5] Subsequent chlorination at the 5-position would be required to yield the final product.

Alternatively, a route analogous to the synthesis of related compounds, such as 5-Bromo-2,4-dichloropyridine, could be adapted.^[6] This would involve starting with a pre-functionalized pyridine, for example, a 5-chloropyridine derivative, and introducing the two bromine atoms. The directing effects of the nitrogen atom and the existing chloro group would influence the position of bromination.

The diagram below illustrates a generalized workflow for the synthesis of a polyhalogenated pyridine, highlighting the key transformation steps.



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Caption: A plausible, generalized workflow for the synthesis of **2,4-Dibromo-5-chloropyridine**.

Commercial Availability and Suppliers

2,4-Dibromo-5-chloropyridine is available as a research chemical from several specialized suppliers. Purity levels are typically high, suitable for sensitive synthetic applications. Researchers should always obtain a batch-specific Certificate of Analysis (CoA) to confirm purity and identity.^[7]

Supplier	CAS Number	Molecular Formula	Notes
Pharmaffiliates	875232-70-5	C ₅ H ₂ Br ₂ ClN	Listed as a research chemical. [2]
Achmem	875232-70-5	C ₅ H ₂ Br ₂ ClN	Provides basic safety and storage information. [3]
ChemicalBook	875232-70-5	C ₅ H ₂ Br ₂ ClN	Lists the compound and provides access to ¹ H NMR data. [7]

Reactivity and Applications in Synthetic Chemistry

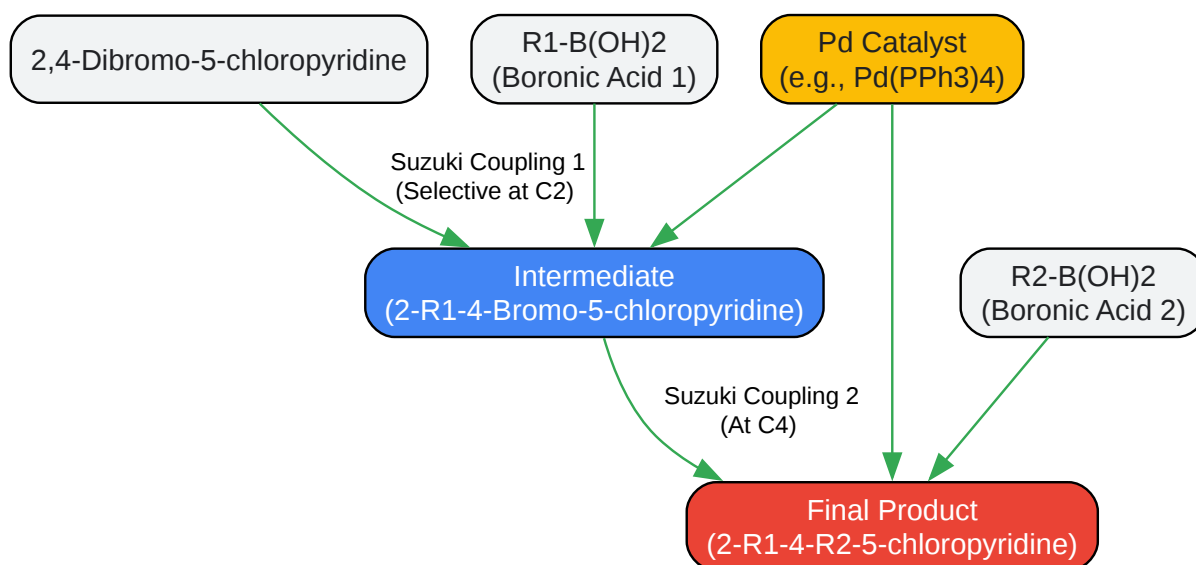
The primary application of **2,4-Dibromo-5-chloropyridine** in drug development and materials science is as a structural scaffold. Its value lies in the differential reactivity of the C2 and C4 bromine atoms, which allows for sequential and regioselective cross-coupling reactions.

Core Principle: Regioselective Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Br bond at the C2 position is generally more reactive than the C-Br bond at the C4 position.[\[8\]](#) This is because the C2 position is ortho to the electron-withdrawing ring nitrogen, making it more electrophilic and thus more susceptible to the initial oxidative addition step with the Pd(0) catalyst.[\[9\]](#)

This differential reactivity is a powerful tool. A researcher can perform a Suzuki coupling using one equivalent of a boronic acid to selectively substitute the C2 bromine. This yields a 2-aryl-4-bromo-5-chloropyridine intermediate. The remaining bromine at the C4 position is then available for a second, different cross-coupling reaction, allowing for the controlled and stepwise assembly of complex, unsymmetrical molecules.[\[10\]](#)

The workflow below illustrates this crucial principle of sequential, regioselective functionalization.



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Caption: Regioselective Suzuki coupling of **2,4-Dibromo-5-chloropyridine**.

This stepwise approach is fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery, where precise control over substituent placement is essential.

Quality Control and Analytical Methods

Ensuring the identity and purity of **2,4-Dibromo-5-chloropyridine** is critical for reproducible experimental results. Standard analytical techniques employed for quality control include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and substitution pattern of the pyridine ring. A ^1H NMR spectrum is available for reference on platforms like ChemicalBook.^[7]
- Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is used to determine purity and identify any volatile impurities. Suppliers often specify purity as $\geq 98\%$ by GC.^{[11][12]}
- High-Performance Liquid Chromatography (HPLC): HPLC is another common method for assessing the purity of the compound.^[13]

Safety, Handling, and Storage

As a halogenated organic compound, **2,4-Dibromo-5-chloropyridine** must be handled with appropriate safety precautions.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).^[3]
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.^[3]
- **Handling:** Avoid creating dust. Do not get in eyes, on skin, or on clothing.^[3] Wash hands thoroughly after handling.

Conclusion

2,4-Dibromo-5-chloropyridine is a valuable and specialized building block for chemical synthesis. While direct applications in marketed drugs are not prominent, its significance lies in its potential for constructing complex molecular architectures. The key takeaway for researchers is the principle of regioselectivity; the enhanced reactivity of the C2-bromine atom in palladium-catalyzed cross-coupling reactions allows for a controlled, stepwise functionalization of the pyridine core. Understanding this reactivity profile enables synthetic chemists to design and execute efficient routes to novel compounds for drug discovery and materials science.

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- To cite this document: BenchChem. [commercial availability and suppliers of 2,4-Dibromo-5-chloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423800#commercial-availability-and-suppliers-of-2-4-dibromo-5-chloropyridine]

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